Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl-
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Overview
Description
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- is an organic compound with the molecular formula C9H15ClO. This compound is a derivative of cyclopentanone, where the cyclopentanone ring is substituted with a chlorine atom, an ethyl group, and two methyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- can be achieved through several synthetic routes. One common method involves the chlorination of 2-ethyl-4,4-dimethylcyclopentanone using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include substituted cyclopentanones with various functional groups.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of various products. The pathways involved in its reactions include nucleophilic substitution, oxidation, and reduction.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone,2-ethyl-4,4-dimethyl-: Lacks the chlorine atom, leading to different reactivity and applications.
Cyclopentanone,2-chloro-4,4-dimethyl-: Lacks the ethyl group, resulting in different chemical properties.
Cyclopentanone,2-chloro-2-methyl-4,4-dimethyl-: Has an additional methyl group, affecting its reactivity.
Uniqueness
Cyclopentanone,2-chloro-2-ethyl-4,4-dimethyl- is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical reactions and applications in scientific research.
Properties
Molecular Formula |
C9H15ClO |
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Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-chloro-2-ethyl-4,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C9H15ClO/c1-4-9(10)6-8(2,3)5-7(9)11/h4-6H2,1-3H3 |
InChI Key |
UCZQGVZELIAPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CC1=O)(C)C)Cl |
Origin of Product |
United States |
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